

Sirpiglenastat degradation and storage recommendations

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Compound of Interest

Compound Name: Sirpiglenastat

Cat. No.: B10857805

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Sirpiglenastat Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **Sirpiglenastat** (DRP-104).

Frequently Asked Questions (FAQs)

Q1: What is **Sirpiglenastat** and what is its mechanism of action?

Sirpiglenastat (also known as DRP-104) is a broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine (DON), meaning it is an inactive compound that is converted into the active drug, DON, within the body.^[1] This conversion happens preferentially in tumor tissues.^[1] DON works by irreversibly inhibiting multiple enzymes that are dependent on the amino acid glutamine.^[2] Cancer cells are often highly dependent on glutamine for their rapid growth and survival. By blocking glutamine metabolism, **Sirpiglenastat** can lead to cancer cell death and inhibit tumor growth.^[2] Additionally, by altering the tumor microenvironment, it can also enhance the body's immune response against the cancer.^[3]

Q2: What are the recommended storage conditions for **Sirpiglenastat**?

Proper storage of **Sirpiglenastat** is crucial to maintain its stability and ensure the reliability of experimental results. Recommendations for both solid compound and solutions are summarized below.

Q3: How should I prepare stock solutions of **Sirpiglenastat**?

It is recommended to dissolve **Sirpiglenastat** in high-quality, fresh DMSO to prepare a concentrated stock solution. To avoid potential solubility issues, it is advisable to use newly opened DMSO, as it can absorb moisture over time, which may reduce the solubility of the compound. Sonication can be used to aid dissolution.

Q4: Is **Sirpiglenastat** sensitive to light or moisture?

Yes, it is recommended to store **Sirpiglenastat** protected from light and moisture.

Q5: How stable is **Sirpiglenastat** in plasma?

Sirpiglenastat has been shown to be stable in human plasma. This stability allows for its preferential conversion to the active drug, DON, within the tumor microenvironment.

Troubleshooting Guides

Issue	Possible Cause	Recommended Solution
Precipitation observed in stock solution upon storage at -20°C or -80°C.	The solubility of Sirpiglenastat may be lower at colder temperatures. The concentration of the stock solution may be too high.	Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
Inconsistent or unexpected results in in vitro or in vivo experiments.	Degradation of Sirpiglenastat due to improper storage or handling. Repeated freeze-thaw cycles of the stock solution.	Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the compound is stored at the recommended temperature and protected from light and moisture. Prepare fresh dilutions from a new aliquot for each experiment.
Difficulty dissolving Sirpiglenastat powder.	Use of old or wet DMSO. Insufficient mixing.	Use fresh, anhydrous DMSO. Vortex the solution thoroughly and use a sonicator if necessary to aid dissolution.
Low efficacy in animal models.	Suboptimal formulation for in vivo administration. Poor bioavailability.	Ensure the formulation is prepared correctly. For subcutaneous injection in mice, a common formulation involves dissolving Sirpiglenastat in a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The final DMSO concentration should be kept low, especially for sensitive animal models.

Data Summary

Table 1: Recommended Storage Conditions for **Sirpiglenastat**

Form	Storage Temperature	Duration	Special Conditions
Solid Powder	-20°C	Up to 3 years	Sealed, away from moisture and light.
Stock Solution in DMSO	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.
-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.	
4°C	Up to 1 week	For short-term use.	

Experimental Protocols

Protocol 1: Preparation of **Sirpiglenastat** Stock Solution

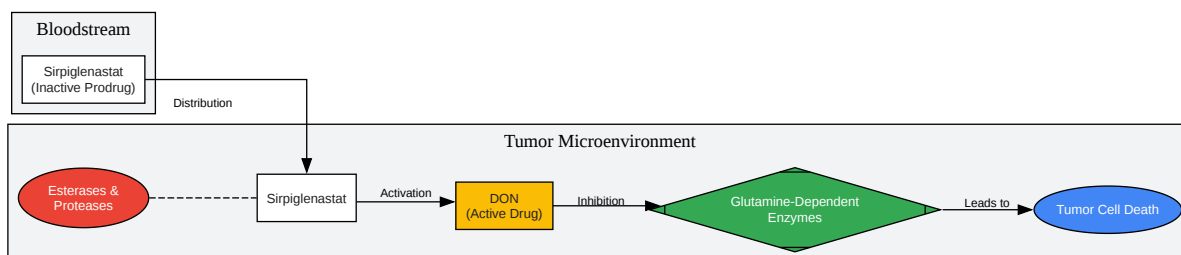
- Allow the vial of solid **Sirpiglenastat** to equilibrate to room temperature before opening.
- Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
- Vortex the vial thoroughly to dissolve the compound.
- If necessary, sonicate the vial in a water bath for short intervals until the solid is completely dissolved.
- Aliquot the stock solution into single-use, light-protected vials.
- Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

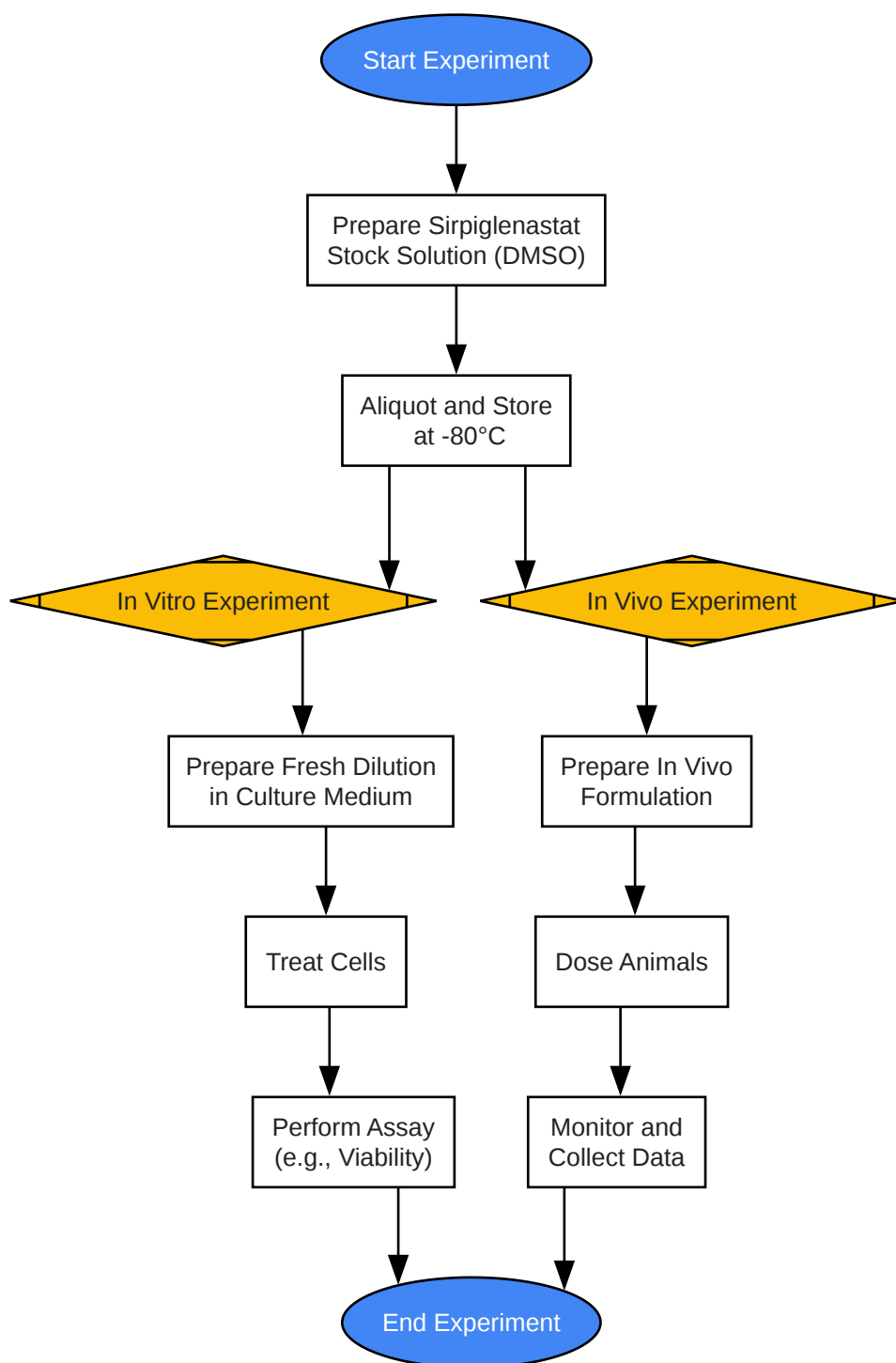
Protocol 2: In Vivo Formulation for Subcutaneous Injection in Mice

This protocol is an example, and the final concentrations and volumes may need to be optimized for your specific experimental design.

- Prepare a stock solution of **Sirpiglenastat** in DMSO (e.g., 10 mg/mL).
- For a final dosing solution, a common vehicle consists of a mixture of solvents. An example formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- To prepare the dosing solution, first add the required volume of the **Sirpiglenastat** DMSO stock solution to the PEG300 and mix well.
- Add the Tween-80 and mix again until the solution is clear.
- Finally, add the saline or PBS and mix to achieve a homogenous solution.
- The final concentration of **Sirpiglenastat** in the dosing solution should be calculated based on the desired dose (e.g., in mg/kg) and the injection volume. A typical subcutaneous dose in mice is 0.5 mg/kg.

Visualizations





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